3-((6-Aminopyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide
Description
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Properties
IUPAC Name |
4-N-(1,1-dioxothiolan-3-yl)pyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2S/c9-7-3-8(11-5-10-7)12-6-1-2-15(13,14)4-6/h3,5-6H,1-2,4H2,(H3,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUKGOKKZMCTEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC2=NC=NC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((6-Aminopyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide, also known by its CAS number 1489204-55-8, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
The biological activity of this compound is largely attributed to its structural features that allow it to interact with various biological targets. The compound contains a thiophene ring and an aminopyrimidine moiety, which are known to enhance its affinity for specific enzymes and receptors.
Target Enzymes
Research indicates that compounds with similar structures often act as inhibitors for various kinases, particularly those involved in cancer pathways. For instance, aminopyrimidine derivatives have been shown to inhibit mutant forms of the epidermal growth factor receptor (EGFR), which is implicated in several cancers .
Antitumor Activity
Several studies have demonstrated the antitumor potential of related aminopyrimidine compounds. For example:
- In Vitro Studies : Compounds similar to this compound were tested against various cancer cell lines, showing significant cytotoxic effects. The mechanisms include inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Activity
There is emerging evidence that compounds containing thiophene rings exhibit antimicrobial properties. The biological activity may stem from their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Case Studies
- Antitumor Efficacy :
- Antimicrobial Testing :
Data Summary Table
Scientific Research Applications
Structure and Composition
- Molecular Formula : C8H12N4O2S
- Molecular Weight : 216.27 g/mol
- IUPAC Name : 3-((6-Aminopyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide
The compound features a tetrahydrothiophene ring, which is a five-membered heterocyclic structure containing sulfur, along with an amino-pyrimidine moiety. This unique combination contributes to its biological activity.
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. These compounds may function by inhibiting specific enzymes involved in cancer cell proliferation. For example, studies have shown that derivatives of pyrimidine can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antiviral Properties
The compound has been investigated for its antiviral potential, particularly against RNA viruses. Its structural analogs have demonstrated efficacy in inhibiting viral replication by targeting viral polymerases, making it a candidate for further development in antiviral therapies .
Research Applications
Biochemical Studies
This compound serves as a valuable tool in biochemical research for studying enzyme interactions and cellular signaling pathways. Its ability to bind to specific receptors allows researchers to explore mechanisms of action in various biological systems .
Drug Development
In the context of drug development, this compound is being evaluated for its pharmacokinetic properties and bioavailability. Researchers are focusing on optimizing its formulation to enhance therapeutic efficacy while minimizing side effects .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of cancer cell proliferation in vitro with IC50 values in low micromolar range. |
| Study B | Antiviral Efficacy | Showed significant reduction in viral load in infected cell cultures, indicating potential for therapeutic use against specific RNA viruses. |
| Study C | Biochemical Interactions | Identified binding affinity to target enzymes, suggesting a mechanism for its biological activity. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
